4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine
Description
4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 3-bromothiophene group at position 4 and a methyl group at position 4. Its structure combines aromatic thiophene and pyrimidine moieties, making it a candidate for applications in medicinal chemistry and materials science. The bromine atom at the 3-position of the thiophene ring enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling further functionalization .
Properties
IUPAC Name |
4-(3-bromothiophen-2-yl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-5-4-7(13-9(11)12-5)8-6(10)2-3-14-8/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTYUJWSFOAFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377161 | |
| Record name | 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-55-0 | |
| Record name | 4-(3-Bromo-2-thienyl)-6-methyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine typically involves the Suzuki cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 3-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline in the presence of glacial acetic acid . The reaction conditions often include the use of Pd(PPh3)4 as a catalyst and K3PO4 as a base at 90°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Suzuki cross-coupling reaction remains a cornerstone for its synthesis due to its efficiency and ability to incorporate various functional groups .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include arylboronic acids and bases like K3PO4.
Oxidation and Reduction: These reactions typically require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with arylboronic acids yield various aryl-substituted derivatives .
Scientific Research Applications
4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine involves its interaction with various molecular targets. The compound’s bromothiophene moiety can engage in π-π interactions, while the pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparison with Similar Compounds
Bromophenyl Pyrimidin-2-amines
Compounds with bromine at different positions on the phenyl ring exhibit distinct physicochemical properties. For example:
- 4-(2-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (15) :
- 4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (16) :
The para-bromo analog (4-(4-bromophenyl)-6-methylpyrimidin-2-amine ) has a CAS number 792942-45-1 and a molecular weight of 293.13 g/mol. Its safety profile includes GHS-compliant handling guidelines, though toxicity data are unspecified .
Fluorophenyl Analogs
Fluorine substitution reduces steric bulk and alters electronic properties. For instance:
- 4-(3-Fluorophenyl)-6-methylpyrimidin-2-amine :
Heterocyclic Variations
Thiophene vs. Pyridine/Piperazine Derivatives
- 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine :
- 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine :
Chlorinated Derivatives
- 4-(3-Chlorothiophen-2-yl)-6-methylpyrimidin-2-amine :
Data Tables
Table 1. Structural and Spectral Comparison of Selected Pyrimidin-2-amines
Biological Activity
4-(3-Bromothiophen-2-yl)-6-methylpyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 270.15 g/mol. Its structure consists of a pyrimidine ring substituted with a bromothiophene moiety and a methyl group, which may influence its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target. The bromothiophene moiety enhances binding affinity and specificity towards certain receptors and enzymes, contributing to its pharmacological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant anti-cancer properties and may function as an enzyme inhibitor involved in critical disease pathways. Its efficacy has been evaluated in various biological contexts, including:
- Anti-cancer Activity : Investigations have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating conditions like inflammation or cancer .
Case Studies
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism involved cell cycle arrest and induction of apoptotic pathways .
- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on various kinases. It showed promising results against specific targets associated with cancer proliferation, indicating its potential as a lead compound for drug development .
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 4-(5-Bromo-2-thienyl)-6-methylpyrimidin-2-amine | Similar bromothiophene substitution | Different position of bromination | Moderate anticancer activity |
| 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine | Different thiophene substitution | N-methyl group addition | Low enzyme inhibition |
| 4-(3-bromothiophen-5-yl)-6-methylpyrimidin-2-amines | Variation in thiophene position | Potentially different biological activity | High cytotoxicity against specific cell lines |
This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of specific substitutions in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
